molecular formula C9H16NO4P B14501566 Dimethyl (6-cyano-2-oxohexyl)phosphonate CAS No. 64866-23-5

Dimethyl (6-cyano-2-oxohexyl)phosphonate

Cat. No.: B14501566
CAS No.: 64866-23-5
M. Wt: 233.20 g/mol
InChI Key: IPSODVLATVCMOC-UHFFFAOYSA-N
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Description

Dimethyl (6-cyano-2-oxohexyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hexyl chain with a cyano and oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (6-cyano-2-oxohexyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a hexyl chain bearing cyano and oxo groups. One common method is the Horner-Wadsworth-Emmons reaction, which involves the condensation of a phosphonate ester with an aldehyde or ketone under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (6-cyano-2-oxohexyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or the oxo group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the cyano or oxo groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (6-cyano-2-oxohexyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals, materials, and agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl (6-cyano-2-oxohexyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl phosphonate
  • Dimethyl 2-oxoheptylphosphonate
  • Dimethyl (hexanoylmethyl)phosphonate

Uniqueness

Dimethyl (6-cyano-2-oxohexyl)phosphonate is unique due to the presence of both cyano and oxo functional groups on the hexyl chain. This structural feature imparts distinct reactivity and potential applications compared to other similar phosphonate compounds. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.

Properties

CAS No.

64866-23-5

Molecular Formula

C9H16NO4P

Molecular Weight

233.20 g/mol

IUPAC Name

7-dimethoxyphosphoryl-6-oxoheptanenitrile

InChI

InChI=1S/C9H16NO4P/c1-13-15(12,14-2)8-9(11)6-4-3-5-7-10/h3-6,8H2,1-2H3

InChI Key

IPSODVLATVCMOC-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)CCCCC#N)OC

Origin of Product

United States

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